1-(1H-indol-3-yl)-3-(2-methoxyphenyl)urea 1-(1H-indol-3-yl)-3-(2-methoxyphenyl)urea
Brand Name: Vulcanchem
CAS No.: 899753-38-9
VCID: VC4852961
InChI: InChI=1S/C16H15N3O2/c1-21-15-9-5-4-8-13(15)18-16(20)19-14-10-17-12-7-3-2-6-11(12)14/h2-10,17H,1H3,(H2,18,19,20)
SMILES: COC1=CC=CC=C1NC(=O)NC2=CNC3=CC=CC=C32
Molecular Formula: C16H15N3O2
Molecular Weight: 281.315

1-(1H-indol-3-yl)-3-(2-methoxyphenyl)urea

CAS No.: 899753-38-9

Cat. No.: VC4852961

Molecular Formula: C16H15N3O2

Molecular Weight: 281.315

* For research use only. Not for human or veterinary use.

1-(1H-indol-3-yl)-3-(2-methoxyphenyl)urea - 899753-38-9

Specification

CAS No. 899753-38-9
Molecular Formula C16H15N3O2
Molecular Weight 281.315
IUPAC Name 1-(1H-indol-3-yl)-3-(2-methoxyphenyl)urea
Standard InChI InChI=1S/C16H15N3O2/c1-21-15-9-5-4-8-13(15)18-16(20)19-14-10-17-12-7-3-2-6-11(12)14/h2-10,17H,1H3,(H2,18,19,20)
Standard InChI Key ITZCNESCBBKQEM-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NC(=O)NC2=CNC3=CC=CC=C32

Introduction

Synthesis Methods

The synthesis of similar indole-based urea compounds typically involves the reaction of an indole derivative with an aniline derivative in the presence of a coupling reagent. For 1-(1H-indol-3-yl)-3-(2-methoxyphenyl)urea, the synthesis might involve reacting 1H-indole-3-carboxylic acid with 2-methoxyaniline using a coupling agent like carbonyldiimidazole.

Biological Activities

While specific biological activities of 1-(1H-indol-3-yl)-3-(2-methoxyphenyl)urea are not well-documented, compounds with similar structures have shown potential in various biological applications:

  • Anticancer Activity: Indole derivatives have been studied for their cytotoxic effects on cancer cells.

  • Anti-inflammatory Properties: Some indole-based compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory pathways.

  • Antimicrobial Activity: Preliminary studies suggest that certain indole derivatives possess antimicrobial properties.

Comparison with Similar Compounds

CompoundStructural DifferencePotential Impact
1-(1H-indol-3-yl)-3-(4-methoxyphenyl)ureaMethoxy group at para positionDifferent solubility and biological interactions
1-(1H-indol-3-yl)-3-(2-methoxyphenyl)ureaMethoxy group at ortho positionPossibly altered reactivity and biological activity
1-(1H-indol-3-yl)-3-phenylureaAbsence of methoxy groupReduced solubility and altered biological activity

Research Findings and Future Directions

Given the limited specific data on 1-(1H-indol-3-yl)-3-(2-methoxyphenyl)urea, further research is needed to explore its biological activities and potential applications. Studies on similar compounds suggest that the position of the methoxy group can significantly influence the compound's properties and interactions with biological targets.

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